molecular formula C10H21ClN2O3 B2355352 tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride CAS No. 1820569-43-4

tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride

Cat. No.: B2355352
CAS No.: 1820569-43-4
M. Wt: 252.74
InChI Key: IVMXBBYWBPFFBF-SCLLHFNJSA-N
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Description

Tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride is a chemical compound that features a piperidine ring substituted with an amino and a hydroxy group. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. This compound is of interest in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride typically involves the protection of functional groups, selective reactions, and purification steps. One common route includes:

    Protection of the Hydroxy Group: The hydroxy group can be protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.

    Formation of the Piperidine Ring: The protected hydroxy compound undergoes cyclization to form the piperidine ring.

    Introduction of the Amino Group: The amino group is introduced via reductive amination using an appropriate amine and reducing agent like sodium cyanoborohydride.

    Deprotection and Purification: The final step involves deprotection of the hydroxy group and purification of the compound using techniques like column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The tert-butyl group can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Conditions involving strong acids or bases can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups depending on the substituent used.

Scientific Research Applications

Tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological targets, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both amino and hydroxy groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

tert-butyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMXBBYWBPFFBF-SCLLHFNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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